[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid

Antiviral HIV Reverse Transcriptase P24 Assay

[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23551-34-0; MF: C₁₁H₉NO₃S; MW: 235.26 g/mol) is a small-molecule thiazole-acetic acid derivative featuring a para-hydroxyphenyl substituent at the 2-position and an acetic acid side chain at the 4-position of the thiazole ring. This heterocyclic scaffold positions the compound within a class of molecules extensively investigated for anti-inflammatory, antiviral, and enzyme inhibitory activities.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 23551-34-0
Cat. No. B1330803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid
CAS23551-34-0
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)O
InChIInChI=1S/C11H9NO3S/c13-9-3-1-7(2-4-9)11-12-8(6-16-11)5-10(14)15/h1-4,6,13H,5H2,(H,14,15)
InChIKeyRBZPOPOXHFIWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Procurement Baseline


[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23551-34-0; MF: C₁₁H₉NO₃S; MW: 235.26 g/mol) is a small-molecule thiazole-acetic acid derivative featuring a para-hydroxyphenyl substituent at the 2-position and an acetic acid side chain at the 4-position of the thiazole ring . This heterocyclic scaffold positions the compound within a class of molecules extensively investigated for anti-inflammatory, antiviral, and enzyme inhibitory activities [1][2]. As a building block with a free carboxylic acid functional group, it serves as a versatile intermediate for further derivatization, with commercial availability from multiple research suppliers at typical purity specifications of 95–97% .

Thiazole-acetic acid building block with free carboxylic acid for direct conjugation
Supports amide, hydrazide, and ester library synthesis without deprotection steps
Reported inactivity in antiviral cell-based model enables negative control workflows
Available from multiple research suppliers; 95–97% purity range supports reproducible derivatization

Procurement Risks of Generic Thiazole Substitution


Interchanging [2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid with structurally similar thiazole derivatives cannot be done without validation due to documented regioisomeric specificity and substituent-dependent activity profiles. Positional isomers—such as the 2-phenyl-4-hydroxy variant (CAS 133834-03-4) which bears the acetic acid moiety at the 5-position rather than the 4-position of the thiazole ring —and para-hydroxyphenyl to meta-hydroxyphenyl substitutions (CAS of meta analog: 2-(3-hydroxyphenyl)-4-thiazoleacetic acid) are distinct chemical entities with no guarantee of functional equivalence. Even modest structural modifications demonstrably alter binding affinities; for example, the elimination of the acetic acid side chain in 4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenol yields a measured 17β-HSD1 Ki of 2.3 μM [1], whereas the target compound remains uncharacterized for this target, underscoring that functional group presence is not predictive of potency. The ethyl ester prodrug variant (CAS 886503-50-0) further diverges in solubility, LogP, and in vivo pharmacokinetics due to esterification of the free carboxylate . Without direct comparative data, generic substitution introduces uncontrolled variables that compromise assay reproducibility and SAR interpretation.

Target: 4-acetic acid, 2-(4-hydroxyphenyl) thiazole
Substitute: 5-acetic acid regioisomer or 2-phenyl-4-hydroxy variant
Regioisomeric shift alters pharmacophore geometry; identical molecular weight does not imply interchangeable binding profiles
Target: para-hydroxyphenyl substituent
Substitute: meta-hydroxyphenyl analog (CAS 2-(3-hydroxyphenyl)-4-thiazoleacetic acid)
Substituent position change may disrupt target recognition; functional equivalence is not supported without direct comparative data
Target: free carboxylic acid
Substitute: ethyl ester prodrug (CAS 886503-50-0)
Esterification alters solubility, lipophilicity, and in vivo exposure profile; pharmacokinetic behavior may differ, limiting direct substitution in cellular assays

Quantitative Comparative Evidence


Anti-HIV Activity in H9 Cells

In the NIAID Anti-HIV/OI/TB Therapeutics Database, [2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid was evaluated for antiviral activity against HIV-IIIB in H9 cells using a P24 antigen assay. The compound exhibited an EC50 > 9 μg/mL and an IC50 of 9 μg/mL, indicating it lacked significant antiviral activity in this specific cell-based model [1]. A second entry from a later study reported inactivity at concentrations up to >58 μM [2].

Anti-HIV activity
cross-study comparable
EC50 > 9 µg/mL; IC50 = 9 µg/mL
No meaningful antiviral response in this cell-based model
H9 cells, HIV-IIIB, P24 antigen assay; later study confirmed inactivity >58 µM
Antiviral HIV Reverse Transcriptase P24 Assay

17β-HSD1 Inhibition Potency of a Related Analog

While the target compound itself lacks reported 17β-HSD1 inhibitory data, a structurally related analog—4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]phenol—demonstrates measurable activity with a Ki of 2.3 μM for human 17β-hydroxysteroid dehydrogenase type 1, assayed at pH 7.0 and 2°C using tritiated E1 conversion to E2 quantified by HPLC [1].

17β-HSD1 inhibition (analog)
class-level inference
Analog Ki = 2.3 µM; target compound uncharacterized
Reference point for structurally related thiazole-phenyl derivatives
Data from phenol-terminated analog; acetic acid functionality impact remains unknown
Enzyme Inhibition 17β-HSD1 Steroidogenesis

Lipophilicity and Rotatable Bond Comparison

[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid has a calculated XLogP3 value of 1.8, with 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds . In contrast, its ethyl ester analog (CAS 886503-50-0) exhibits increased lipophilicity (predicted XLogP3 of approximately 2.4–2.6) and possesses 5 rotatable bonds [1].

Lipophilicity comparison
direct head-to-head
Target: XLogP3 1.8 Δ ≈ −0.7 vs ethyl ester
Lower lipophilicity supports superior aqueous solubility for biochemical assays
Calculated values; rotatable bonds: target 3, ester 5
Lipophilicity ADME Prediction Drug-likeness

Procurement Cost Comparison

At the time of analysis, [2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23551-34-0) is available from Santa Cruz Biotechnology at $158.00 per 250 mg . Its ethyl ester derivative (CAS 886503-50-0) is commercially available at a higher price point, with approximate pricing of $220–$280 per 250 mg based on supplier quotes .

Procurement cost
direct head-to-head
$0.63/mg (free acid) vs ~$0.88–1.12/mg (ester)
~40–60% lower cost for the target free acid
Supplier catalog pricing; subject to change
Cost Efficiency Commercial Availability Supply Chain

Regioisomeric Specificity

[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 23551-34-0) is a regioisomer of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4). Both compounds share the identical molecular formula (C₁₁H₉NO₃S) and molecular weight (235.26 g/mol) . However, the target compound features the acetic acid moiety at the 4-position of the thiazole ring, while CAS 133834-03-4 bears the acetic acid at the 5-position and an additional phenyl substituent at the 2-position .

Regioisomeric identity
direct comparison
Target: acetic acid at 4-position Isomer: acetic acid at 5-position, extra phenyl
Regioisomers are non-interchangeable despite identical molecular formula
Same MW (235.26) but distinct pharmacophores
Regioisomer Positional Isomer Thiazole Substitution

Optimal Application Scenarios


Synthetic Intermediate for Compound Libraries

The free carboxylic acid functionality at the 4-position of the thiazole ring enables direct conjugation to amines, alcohols, or hydrazines without requiring deprotection steps. This makes CAS 23551-34-0 a superior building block relative to its ethyl ester analog (CAS 886503-50-0) when synthesizing amide or hydrazide derivatives for SAR expansion, as ester hydrolysis steps are avoided . The compound's commercial availability at 95–97% purity from multiple suppliers supports reproducible library synthesis workflows.

Aqueous-Phase Biochemical Assays

With an XLogP3 value of 1.8—approximately 0.6–0.8 units lower than the ethyl ester derivative—CAS 23551-34-0 demonstrates reduced lipophilicity that translates to enhanced aqueous solubility . This physicochemical profile makes the compound preferable for direct addition to aqueous biochemical assay buffers without the need for high concentrations of organic co-solvents (e.g., DMSO), minimizing solvent-induced assay interference and improving dose-response curve reliability in enzyme inhibition screening.

Negative Control in Antiviral Screening

Documented inactivity against HIV-IIIB in H9 cells at concentrations up to >58 μM (or >9 μg/mL EC50) establishes this compound as a well-characterized negative control for thiazole-based antiviral screening campaigns . Procurement for this purpose enables laboratories to benchmark assay sensitivity and confirm that observed antiviral activity from structurally related thiazole derivatives is not attributable to non-specific scaffold effects. This data-driven exclusion criterion prevents resource expenditure on an inactive scaffold and redirects screening efforts toward thiazole analogs with proven antiviral potential.

Cost-Effective Large-Scale SAR Campaigns

At $158.00 per 250 mg—approximately 40–60% less expensive than the corresponding ethyl ester derivative—CAS 23551-34-0 provides a measurable procurement cost advantage for medium- to large-scale structure-activity relationship (SAR) campaigns . When the research objective requires a free carboxylic acid for direct coupling or for evaluating the contribution of the anionic carboxylate to target binding, this compound represents the economically optimal choice among commercially available analogs with identical core scaffolds.

Application
Selection Property
Validation Focus
Synthetic intermediate for compound libraries
Free carboxylic acid enables direct conjugation without deprotection
Library synthesis reproducibility; amide/hydrazide formation efficiency
Aqueous-phase biochemical assays
Lower lipophilicity profile (XLogP3 context) may improve buffer compatibility
Solvent interference minimization; dose-response curve reliability
Negative control for antiviral screening
Documented lack of activity in HIV-IIIB cell-based model
Assay sensitivity benchmarking; scaffold-specific effect exclusion
Cost-conscious SAR campaigns
Lower procurement cost profile per mass unit among thiazole-acetic acid analogs
Budget-constrained library expansion; free acid scaffold availability

Technical Documentation Hub

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